molecular formula C9H6ClF3O2 B1409070 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 1630926-47-4

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B1409070
CAS No.: 1630926-47-4
M. Wt: 238.59 g/mol
InChI Key: BDXWZLJYTJSTDF-UHFFFAOYSA-N
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Description

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6ClF3O2 It is a benzaldehyde derivative, characterized by the presence of a chloro group at the 4-position and a trifluoroethoxy group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the alcohol, forming the alkoxide ion.

    Nucleophilic Substitution: The alkoxide ion then undergoes nucleophilic substitution with 4-chlorobenzaldehyde, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Chloro-3-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: 4-Chloro-3-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzaldehyde: Lacks the trifluoroethoxy group, making it less lipophilic.

    3-(2,2,2-Trifluoroethoxy)benzaldehyde:

    4-Chloro-3-methoxybenzaldehyde: Contains a methoxy group instead of a trifluoroethoxy group, altering its chemical properties.

Biological Activity

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde (CAS No. 1630926-47-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including anticancer properties, enzyme interactions, and cellular effects.

Chemical Structure and Properties

The molecular formula of this compound is C9H6ClF3O2C_9H_6ClF_3O_2, with a molecular weight of approximately 238.59 g/mol. The presence of the trifluoroethoxy group significantly influences its chemical reactivity and biological interactions due to the electron-withdrawing nature of the trifluoromethyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the trifluoromethyl group have shown promising results in inhibiting cancer cell proliferation.

Table 1: IC50 Values of Related Compounds Against Various Cancer Cell Lines

CompoundCell LineIC50 (μM)
9bMCF7< 3
9dHCT116< 3
9gA549< 5
SorafenibControl> 5

The data indicates that compounds with electron-withdrawing groups like trifluoromethyl enhance anticancer activity significantly compared to control drugs such as Sorafenib .

The mechanism by which these compounds exert their anticancer effects often involves the modulation of cell cycle progression. For example, compound 9b was shown to induce G2/M phase arrest in MCF7 cells in a concentration-dependent manner, indicating its potential as a chemotherapeutic agent .

Enzyme Interactions

This compound interacts with various enzymes, particularly oxidoreductases and transferases. These interactions typically involve covalent bonding with enzyme active sites, leading to inhibition or modulation of enzymatic activity. Such biochemical properties are crucial for understanding how this compound can influence metabolic pathways within cells .

Cellular Effects

The compound has been observed to alter cellular signaling pathways significantly. For instance:

  • It modulates kinase and phosphatase activities.
  • Alters gene expression profiles related to cell survival and apoptosis.

These effects contribute to its potential utility in cancer therapy and other therapeutic areas where modulation of cell growth and survival is desirable .

Case Studies

Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activity. One notable study synthesized a series of thiazolidin-4-one derivatives featuring the trifluoroethoxy moiety and assessed their cytotoxic effects against glioblastoma cells using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity, further supporting the therapeutic potential of trifluoroethoxy-containing compounds .

Properties

IUPAC Name

4-chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-7-2-1-6(4-14)3-8(7)15-5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXWZLJYTJSTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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